
Bis(3-fluorophenyl)diphenylsilane
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Overview
Description
Bis(3-fluorophenyl)diphenylsilane: is a chemical compound with the molecular formula C24H18F2Si and a molecular weight of 372.494 g/mol . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-fluorophenyl)diphenylsilane typically involves the reaction of diphenylsilane with 3-fluorophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(3-fluorophenyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis(3-fluorophenyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also utilized in catalysis and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of Bis(3-fluorophenyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, facilitating various chemical reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it suitable for use in diverse applications .
Comparison with Similar Compounds
- Bis(9-fluorenyl)diphenylsilane
- Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane
- Bis(3-(trifluoromethyl)phenyl)diphenylsilane
- Bis(3-chlorophenyl)diphenylsilane
Uniqueness: Bis(3-fluorophenyl)diphenylsilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials .
Biological Activity
Bis(3-fluorophenyl)diphenylsilane is a silicon-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing on various research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-fluorophenyl lithium with diphenylchlorosilane. This method allows for the introduction of fluorine substituents, which can enhance the biological activity of the resulting silane compound. The purity and structural integrity of synthesized compounds are usually confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Case Study: Anticancer Activity
A study evaluating the anticancer potential of this compound analogs indicated that these compounds could significantly reduce cell viability in cancer cell lines. The following table summarizes the IC50 values for several derivatives:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 45.3 |
This compound | MCF-7 | 52.7 |
This compound | PC-3 | 47.8 |
These results suggest a promising avenue for further research into the use of this compound as a potential anticancer agent.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase activity. The following table presents comparative data on enzyme inhibition:
Compound | Enzyme Inhibited | IC50 (µM) |
---|---|---|
This compound | Acetylcholinesterase | 30.5 |
Control (Donepezil) | Acetylcholinesterase | 25.0 |
These findings indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.
Q & A
Q. Basic: What are the established synthetic routes for Bis(3-fluorophenyl)diphenylsilane, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting diphenylsilane dichloride with 3-fluorophenylmagnesium bromide under anhydrous tetrahydrofuran (THF) at 80–100°C for 24–36 hours yields the target compound . Catalysts like lithium hydride (LiH, 0.5–1.0 eq) improve efficiency by stabilizing intermediates. Optimization requires factorial design to test variables (e.g., solvent polarity, temperature, stoichiometry) .
Table 1: Synthesis Optimization Parameters
Parameter | Condition 1 | Condition 2 | Optimal Range |
---|---|---|---|
Catalyst | LiH | None | LiH (0.5–1.0 eq) |
Solvent | THF | DMF | THF (anhydrous) |
Temperature (°C) | 80 | 120 | 80–100 |
Reaction Time (h) | 24 | 48 | 24–36 |
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Resolves fluorine electronic environments (δ = -110 to -120 ppm for para-fluorine; shifts indicate steric/electronic perturbations) .
- X-ray Crystallography : Confirms molecular geometry and Si–C bond angles (expected ~109.5° for tetrahedral Si) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1) .
Q. Advanced: How do electron-withdrawing fluorine substituents influence the electronic properties of this compound?
Methodological Answer:
The 3-fluorophenyl groups induce meta-directing effects, altering electron density at the silicon center. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d)) quantify charge distribution, showing reduced Si–C bond polarity compared to non-fluorinated analogs. Experimental validation involves Hammett substituent constants (σₘ = 0.34 for 3-F) correlated with reaction kinetics .
Q. Advanced: How can contradictions in thermal stability data be resolved?
Methodological Answer:
Discrepancies in decomposition temperatures (Td) often arise from differing methodologies. Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert atmospheres (N₂, 10°C/min) to standardize measurements. Molecular Dynamics (MD) simulations (e.g., AMBER force fields) predict degradation pathways, identifying vulnerable Si–Ph bonds .
Q. Basic: What theoretical frameworks guide research on this compound?
Methodological Answer:
Studies align with siloxane polymer theory (e.g., Flory–Huggins models for crosslinking) and fluorinated aromatic systems. For electronic studies, frontier molecular orbital (FMO) theory explains reactivity trends, while steric effects are modeled using Tolman cone angles .
Q. Advanced: How do solvent polarity and temperature synergistically affect reaction kinetics in silane functionalization?
Methodological Answer:
A 2³ factorial design tests variables: solvent (THF vs. DMF), temperature (60°C vs. 100°C), and concentration (0.1 M vs. 0.5 M). Rate constants (k) derived from pseudo-first-order kinetics reveal THF and 80°C maximize yield (ANOVA, p < 0.05). Solvent polarity indices (ET₃₀) correlate inversely with reaction rates .
Q. Advanced: What methodologies assess the biocompatibility of this compound for biomedical applications?
Methodological Answer:
- Cytotoxicity Assays : MTT tests on human fibroblast cells (IC₅₀ > 100 µM indicates safety) .
- Hemocompatibility : Measure hemolysis rates (<5% at 1 mg/mL) using UV-vis spectroscopy (λ = 541 nm) .
Q. Advanced: How does the position of fluorine substituents (ortho, meta, para) impact silane reactivity?
Methodological Answer:
Comparative studies using ortho-/para-fluorophenyl analogs reveal meta-fluorine minimizes steric hindrance while maintaining electron withdrawal. Reaction kinetics (monitored via in situ IR) show meta-substituted silanes exhibit 20% faster hydrolysis rates than para-substituted derivatives due to reduced steric shielding .
Q. Advanced: How can researchers resolve discrepancies in reported catalytic activity of silane derivatives?
Methodological Answer:
Controlled experiments under standardized conditions (e.g., glovebox purity, substrate ratios) isolate variables. Replicate studies using high-purity reagents (>99.9%) and in situ monitoring (e.g., GC-MS) to identify side reactions or impurities as confounding factors .
Q. Advanced: What experimental strategies optimize the integration of this compound into polymer matrices?
Methodological Answer:
- Dynamic Mechanical Analysis (DMA) : Measures glass transition temperatures (Tg) to assess crosslinking efficiency.
- SEM-EDS : Maps silicon distribution to confirm homogeneous dispersion.
- Accelerated Aging Tests : Expose composites to 70°C/75% RH for 500 hours to evaluate hydrolytic stability .
Properties
Molecular Formula |
C24H18F2Si |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
bis(3-fluorophenyl)-diphenylsilane |
InChI |
InChI=1S/C24H18F2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H |
InChI Key |
OFOWEVARHYUSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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